1-[(4-chlorophenyl)carbonyl]-N-(4-fluorophenyl)prolinamide
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Overview
Description
1-[(4-chlorophenyl)carbonyl]-N-(4-fluorophenyl)prolinamide is a synthetic organic compound characterized by the presence of both chlorophenyl and fluorophenyl groups attached to a prolinamide backbone
Preparation Methods
The synthesis of 1-[(4-chlorophenyl)carbonyl]-N-(4-fluorophenyl)prolinamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-chlorobenzoyl chloride and 4-fluoroaniline.
Reaction Conditions: The reaction between 4-chlorobenzoyl chloride and 4-fluoroaniline is carried out in the presence of a base such as triethylamine in an inert solvent like dichloromethane. This results in the formation of the intermediate 4-chlorobenzoyl-4-fluoroaniline.
Cyclization: The intermediate is then subjected to cyclization with proline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product, this compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-[(4-chlorophenyl)carbonyl]-N-(4-fluorophenyl)prolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(4-chlorophenyl)carbonyl]-N-(4-fluorophenyl)prolinamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)carbonyl]-N-(4-fluorophenyl)prolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
1-[(4-chlorophenyl)carbonyl]-N-(4-fluorophenyl)prolinamide can be compared with similar compounds such as:
1-[(4-chlorophenyl)carbonyl]-N-(4-bromophenyl)prolinamide: This compound has a bromine atom instead of a fluorine atom, which may affect its reactivity and biological activity.
1-[(4-chlorophenyl)carbonyl]-N-(4-methylphenyl)prolinamide: The presence of a methyl group instead of a fluorine atom can influence the compound’s lipophilicity and pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-chlorobenzoyl)-N-(4-fluorophenyl)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O2/c19-13-5-3-12(4-6-13)18(24)22-11-1-2-16(22)17(23)21-15-9-7-14(20)8-10-15/h3-10,16H,1-2,11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTTFICYXFVXJRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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